2,2-dichloro-N-(2-phenylphenyl)acetamide
Description
2,2-Dichloro-N-(2-phenylphenyl)acetamide is a halogenated acetamide derivative characterized by a dichloromethyl group (-CHCl₂) attached to the carbonyl carbon and a biphenyl (2-phenylphenyl) substituent on the nitrogen atom. The dichloroacetamide core is known for its versatility in forming hydrogen bonds due to the N-H and C=O functional groups, which influence crystallization and intermolecular interactions . The biphenyl group may introduce steric hindrance and π-π stacking effects, distinguishing it from simpler phenyl-substituted analogs.
Properties
CAS No. |
23088-29-1 |
|---|---|
Molecular Formula |
C14H11Cl2NO |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2,2-dichloro-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H11Cl2NO/c15-13(16)14(18)17-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H,(H,17,18) |
InChI Key |
BTENVAQVDOLLTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(2-phenylphenyl)acetamide typically involves the reaction of 2-phenylphenylamine with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(2-phenylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
2,2-Dichloro-N-(2-phenylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(2-phenylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key structural analogs, their substituents, and crystallographic features are summarized below:
Key Observations:
- Hydrogen Bonding : Sulfonyl and methyl substituents (e.g., 4-methylsulfonylphenyl, 3,5-dimethylphenyl) promote extensive intermolecular hydrogen bonding (N–H⋯O and C–H⋯O), forming chains or infinite networks that stabilize crystal lattices . The biphenyl group in 2,2-diphenylacetamide leads to intramolecular C–H⋯O interactions and a distinct zigzag chain arrangement .
Substituent Effects on Physical and Chemical Properties
- Melting Points : The hydroxymethyl and nitrophenyl substituents in 2,2-dichloro-N-(hydroxymethyl-4-nitrophenyl)acetamide result in a moderate melting point (123–124°C), likely due to polar functional groups enhancing intermolecular forces . In contrast, 2,2-diphenylacetamide’s higher melting point (430–433°C) reflects strong π-π stacking and hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
